Cas no 1199268-50-2 (5-(2S)-2-aminopropyl-2-methylphenol)

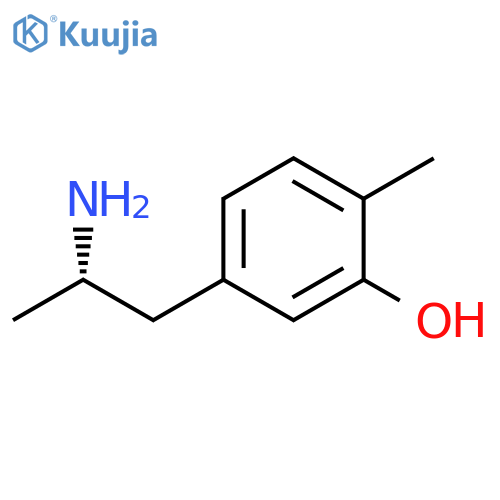

1199268-50-2 structure

商品名:5-(2S)-2-aminopropyl-2-methylphenol

5-(2S)-2-aminopropyl-2-methylphenol 化学的及び物理的性質

名前と識別子

-

- 5-[(2S)-2-Aminopropyl]-2-methylphenol

- 5-(2S)-2-aminopropyl-2-methylphenol

-

- インチ: 1S/C10H15NO/c1-7-3-4-9(5-8(2)11)6-10(7)12/h3-4,6,8,12H,5,11H2,1-2H3/t8-/m0/s1

- InChIKey: XWLXNPMITZDCHL-QMMMGPOBSA-N

- ほほえんだ: C1(O)=CC(C[C@@H](N)C)=CC=C1C

じっけんとくせい

- 密度みつど: 1.048±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 291.6±25.0 °C(Predicted)

- 酸性度係数(pKa): 10.33±0.10(Predicted)

5-(2S)-2-aminopropyl-2-methylphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1857406-0.25g |

5-[(2S)-2-aminopropyl]-2-methylphenol |

1199268-50-2 | 0.25g |

$2077.0 | 2023-09-18 | ||

| Enamine | EN300-1857406-10.0g |

5-[(2S)-2-aminopropyl]-2-methylphenol |

1199268-50-2 | 10g |

$9704.0 | 2023-06-02 | ||

| Enamine | EN300-1857406-0.05g |

5-[(2S)-2-aminopropyl]-2-methylphenol |

1199268-50-2 | 0.05g |

$1895.0 | 2023-09-18 | ||

| Enamine | EN300-1857406-0.5g |

5-[(2S)-2-aminopropyl]-2-methylphenol |

1199268-50-2 | 0.5g |

$2167.0 | 2023-09-18 | ||

| Enamine | EN300-1857406-5g |

5-[(2S)-2-aminopropyl]-2-methylphenol |

1199268-50-2 | 5g |

$6545.0 | 2023-09-18 | ||

| Enamine | EN300-1857406-1g |

5-[(2S)-2-aminopropyl]-2-methylphenol |

1199268-50-2 | 1g |

$2257.0 | 2023-09-18 | ||

| Enamine | EN300-1857406-0.1g |

5-[(2S)-2-aminopropyl]-2-methylphenol |

1199268-50-2 | 0.1g |

$1986.0 | 2023-09-18 | ||

| Enamine | EN300-1857406-2.5g |

5-[(2S)-2-aminopropyl]-2-methylphenol |

1199268-50-2 | 2.5g |

$4424.0 | 2023-09-18 | ||

| Enamine | EN300-1857406-1.0g |

5-[(2S)-2-aminopropyl]-2-methylphenol |

1199268-50-2 | 1g |

$2257.0 | 2023-06-02 | ||

| Enamine | EN300-1857406-5.0g |

5-[(2S)-2-aminopropyl]-2-methylphenol |

1199268-50-2 | 5g |

$6545.0 | 2023-06-02 |

5-(2S)-2-aminopropyl-2-methylphenol 関連文献

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

1199268-50-2 (5-(2S)-2-aminopropyl-2-methylphenol) 関連製品

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬